molecular formula C9H10ClN3 B8744168 3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

Cat. No.: B8744168
M. Wt: 195.65 g/mol
InChI Key: GENZDJCQESAEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3,6-dihydro-1(2H)-pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloropyridazine
  • 3,6-dihydro-1(2H)-pyridinylpyridazine
  • 5-chloro-6-phenylpyridazin-3(2H)-one

Uniqueness

3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine

InChI

InChI=1S/C9H10ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h1-2,4-5H,3,6-7H2

InChI Key

GENZDJCQESAEFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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